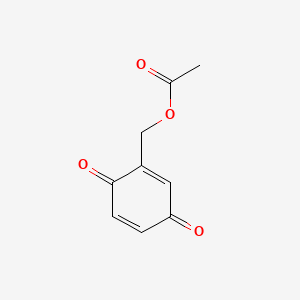
R(+)-Thiopental sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R(+)-Thiopental sodium: is a barbiturate derivative used primarily as an intravenous anesthetic. It is known for its rapid onset and short duration of action, making it suitable for inducing anesthesia before the administration of other anesthetic agents. The compound is also used for hypnosis, control of convulsive states, and reducing intracranial pressure in neurosurgical patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiopental sodium involves the reaction of thiourea with an alkyl halide in a nucleophilic substitution reaction (SN2). This process forms an intermediate isothiouronium salt, which is then hydrolyzed to produce the thiol .
Industrial Production Methods: Industrial production of thiopental sodium typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of sodium hydrosulfide and alkyl halides .
Analyse Chemischer Reaktionen
Types of Reactions: Thiopental sodium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Thiopental can be reduced under specific conditions.
Substitution: Thiopental can undergo nucleophilic substitution reactions with alkyl halides to form thioethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Alkyl halides and thiourea are commonly used in substitution reactions
Major Products:
Oxidation: Disulfides.
Reduction: Reduced thiopental derivatives.
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiopental sodium is used in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: In biological research, thiopental sodium is used to study its effects on cellular processes and its interaction with biological molecules.
Medicine: Thiopental sodium is widely used as an anesthetic agent in medical procedures. It is also used in the management of convulsive disorders and to reduce intracranial pressure .
Industry: In the pharmaceutical industry, thiopental sodium is used in the formulation of anesthetic drugs. It is also used in forensic medicine and criminology for investigations related to drug crimes .
Wirkmechanismus
Thiopental sodium exerts its effects by binding to a distinct site on the GABA_A receptor, increasing the duration for which the chloride ion channel remains open. This prolongs the inhibitory effect of GABA in the thalamus, leading to sedation and anesthesia .
Vergleich Mit ähnlichen Verbindungen
Pentobarbital: Another barbiturate used for anesthesia and sedation.
Thiobarbital: An analog of thiopental with similar anesthetic properties
Uniqueness: Thiopental sodium is unique due to its rapid onset and short duration of action, making it particularly useful for induction of anesthesia and short medical procedures .
Eigenschaften
CAS-Nummer |
51165-38-9 |
|---|---|
Molekularformel |
C11H17N2NaO2S |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-[(2R)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m1./s1 |
InChI-Schlüssel |
AWLILQARPMWUHA-OGFXRTJISA-M |
Isomerische SMILES |
CCC[C@@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)





![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)



